An In-Depth Technical Guide to 3-Bromo-2-methoxyaniline (CAS 116557-46-1)
An In-Depth Technical Guide to 3-Bromo-2-methoxyaniline (CAS 116557-46-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxyaniline, with the CAS registry number 116557-46-1, is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the aniline core, makes it a versatile reagent for the introduction of this specific functionality into more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and its applications in the field of drug discovery and development, with a focus on its role as a precursor to bioactive molecules.
Physicochemical Properties
3-Bromo-2-methoxyaniline is commercially available as both a solid and a liquid, suggesting a melting point close to ambient temperature. The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 116557-46-1 | [1][2] |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Physical Form | Light yellow to brown clear liquid or solid | [3] |
| Boiling Point | 159 °C at 30 mmHg | |
| Density | 1.54 g/cm³ (at 20 °C) | |
| Refractive Index | 1.60 | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and ethyl acetate. Solubility in water is expected to be low but may increase in acidic conditions due to the formation of anilinium salts. | [4][5] |
Synthesis and Experimental Protocols
The primary synthetic route to 3-Bromo-2-methoxyaniline involves the reduction of a nitro precursor. A detailed experimental protocol is provided below.
Synthesis via Reduction of 1-Bromo-2-methoxy-3-nitrobenzene
A common and efficient method for the preparation of 3-Bromo-2-methoxyaniline is the reduction of 1-bromo-2-methoxy-3-nitrobenzene.
Experimental Protocol:
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Reaction Setup: To a solution of 1-bromo-2-methoxy-3-nitrobenzene (20.1 g, 86.6 mmol) in a 1:1 mixture of acetic acid and water (600 mL), add iron powder (33.4 g, 598 mmol).[1]
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Reaction Execution: Heat the reaction mixture to 80 °C and stir for 1.5 hours.[1]
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Work-up: After cooling to room temperature, filter the mixture. Wash the collected solid residue multiple times with ethyl acetate and water.[1]
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Extraction and Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[1]
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Final Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (from 20:1 to 10:1) to yield 3-bromo-2-methoxyaniline as a yellow solid (17.4 g, 99% yield).[1]
Analytical Characterization
The identity and purity of 3-Bromo-2-methoxyaniline are typically confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300 MHz, DMSO-d₆):
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δ 6.64-6.76 (m, 1H, Ar-H)
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δ 5.23 (s, 2H, -NH₂)
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δ 3.66 (s, 3H, -OCH₃)[1]
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Mass Spectrometry (MS)
Applications in Drug Development
Substituted anilines are a cornerstone in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. While specific, publicly disclosed drug candidates originating directly from 3-Bromo-2-methoxyaniline are not prevalent in the reviewed literature, the structural motif is highly relevant to the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors
Anilino-substituted heterocyclic scaffolds, such as anilinopyrimidines and anilinoquinazolines, are a well-established class of kinase inhibitors.[6] These compounds often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. The 3-bromo-2-methoxyphenylamine moiety can be incorporated into these scaffolds to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. For instance, the aniline nitrogen can form a critical hydrogen bond with the hinge region of the kinase, while the substituted phenyl ring can occupy the hydrophobic pocket.
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent a large family of transmembrane receptors that are major targets for a wide array of approved drugs.[7] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced modulation of receptor activity.[8] The development of biased allosteric modulators (BAMs) is a particularly exciting frontier, aiming to selectively activate therapeutically relevant signaling pathways while avoiding those that cause side effects.[7] The 3-bromo-2-methoxyaniline scaffold can be utilized in the synthesis of novel small molecules designed to interact with allosteric sites on GPCRs, potentially leading to the development of safer and more effective therapeutics for a variety of central nervous system disorders and other conditions.[8]
Conclusion
3-Bromo-2-methoxyaniline is a readily accessible and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a valuable tool for researchers. While direct applications in late-stage clinical candidates are not widely reported, its structural features are highly pertinent to the design of novel kinase inhibitors and GPCR modulators. This guide serves as a foundational resource for scientists and drug development professionals interested in leveraging the unique characteristics of 3-Bromo-2-methoxyaniline in their research endeavors. Further exploration of its utility in the synthesis of novel bioactive compounds is warranted.
References
- 1. 3-bromo-2-methoxyaniline | 116557-46-1 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-2-methoxyaniline | 3-Bromo-2-methoxyaniline | Glycogen Bioscience [glycogenbio.com]
- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
